molecular formula C7H5ClN2S B1508062 2-Chloro-7-methylthieno[3,2-D]pyrimidine CAS No. 1355963-58-4

2-Chloro-7-methylthieno[3,2-D]pyrimidine

Cat. No.: B1508062
CAS No.: 1355963-58-4
M. Wt: 184.65 g/mol
InChI Key: AQBLWMRQXJGHSE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic signal patterns that reflect the unique electronic environment of each hydrogen atom within the molecule. The proton Nuclear Magnetic Resonance spectrum displays distinctive signals that correspond to specific structural features of the thienopyrimidine framework.

The methyl group attached at position 7 generates a characteristic singlet signal, typically observed in the aliphatic region of the spectrum. This signal appears as a sharp, well-defined peak due to the absence of neighboring hydrogen atoms that would create spin-spin coupling patterns. The chemical shift value for this methyl group reflects the electronic influence of the adjacent thiophene ring system and provides valuable information about the local chemical environment.

The aromatic hydrogen atoms within the fused ring system produce signals in the characteristic aromatic region of the spectrum. These signals often appear as singlets or complex multipets, depending on the specific substitution pattern and the electronic effects of the chlorine substituent and the nitrogen atoms within the pyrimidine ring. The chemical shift values and integration patterns provide unambiguous confirmation of the proposed structure and enable differentiation from closely related isomers or analogs.

Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation experiments, further support structural assignments by establishing connectivity patterns between hydrogen atoms and confirming the spatial relationships within the molecule. These sophisticated spectroscopic methods enable researchers to verify the precise substitution pattern and rule out alternative structural possibilities.

X-ray Crystallographic Confirmation of Thienopyrimidine Core

X-ray crystallographic analysis of thieno[3,2-d]pyrimidine derivatives provides unprecedented insight into the three-dimensional molecular structure and confirms the planar nature of the fused ring system. Studies on related compounds, such as N-benzylthieno[3,2-d]pyrimidin-4-amine, demonstrate that the thieno[3,2-d]pyrimidine moiety maintains an essentially planar conformation with minimal deviation from ideal geometric parameters.

Crystallographic investigations reveal that the six-membered pyrimidine ring and the five-membered thiophene ring form dihedral angles of less than 3 degrees, confirming the highly conjugated nature of the fused system. This planarity is crucial for understanding the electronic properties and potential biological activities of these compounds, as it influences both intermolecular interactions and binding affinities with biological targets.

The crystal packing arrangements observed in thieno[3,2-d]pyrimidine structures demonstrate characteristic hydrogen bonding patterns and aromatic stacking interactions that stabilize the solid-state structure. These interactions provide valuable information about the compound's physical properties and potential crystallization behavior, which is essential for pharmaceutical development and material science applications.

Detailed bond length and angle measurements from crystallographic studies confirm the expected aromatic character of both ring systems and provide quantitative data for computational modeling efforts. The precision of these structural parameters enables accurate prediction of chemical reactivity patterns and supports rational design approaches for developing related compounds with enhanced properties.

Comparative Analysis with Related Thieno[3,2-d]pyrimidine Derivatives

Comparative structural analysis reveals significant insights into the influence of different substituents on the thieno[3,2-d]pyrimidine core structure. Related compounds, including 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine and 4-chloro-7-methylthieno[3,2-d]pyrimidine, demonstrate how additional halogen substitution affects both chemical and physical properties.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C₇H₅ClN₂S 184.65 Single chlorine at position 2
2,4-dichloro-7-methylthieno[3,2-d]pyrimidine C₇H₄Cl₂N₂S 219.09 Double chlorine substitution
4-chloro-7-methylthieno[3,2-d]pyrimidine C₇H₅ClN₂S 184.65 Chlorine at position 4
7-bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine C₇H₄BrClN₂S 263.54 Mixed halogen substitution

The presence of electron-withdrawing chlorine substituents significantly influences the electronic distribution within the thienopyrimidine system, affecting both nucleophilic and electrophilic reactivity patterns. Compounds with multiple halogen substituents, such as 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine, exhibit enhanced electrophilic character and altered solubility properties compared to the monochloro analog.

Structural modifications involving the methyl group position also demonstrate significant effects on chemical behavior. Comparison between 6-methyl and 7-methyl isomers reveals subtle but important differences in steric hindrance and electronic effects that influence chemical reactivity and potential biological activity. These positional isomers provide valuable structure-activity relationship data for pharmaceutical development efforts.

The incorporation of different heterocyclic substituents, such as morpholine groups in compounds like 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine, demonstrates the versatility of the thienopyrimidine core for structural modification. These derivatives maintain the essential electronic properties of the parent system while introducing additional functional groups that can enhance solubility, binding affinity, or metabolic stability.

Properties

IUPAC Name

2-chloro-7-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-3-11-5-2-9-7(8)10-6(4)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBLWMRQXJGHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=CN=C(N=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728713
Record name 2-Chloro-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355963-58-4
Record name 2-Chloro-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to 2-Chloro-7-methylthieno[3,2-D]pyrimidine

General Synthetic Strategy

The synthesis typically involves the construction of the thieno[3,2-D]pyrimidine core, followed by selective chlorination and methylation steps to introduce the 2-chloro and 7-methyl substituents. Key steps include:

Specific Synthetic Example (From Related Thieno[3,2-D]pyrimidines)

While direct preparation details for this compound are limited in the public domain, closely related compounds such as 2,4-dichlorothieno[3,2-D]pyrimidine have been synthesized via:

  • Reaction of 2,4-dichlorothieno[3,2-D]pyrimidine with amines in solvents like 1,4-dioxane under heating conditions (e.g., 80°C for 3 hours) in the presence of bases such as N,N-diisopropylethylamine.
  • Purification by flash column chromatography yields substituted thieno[3,2-D]pyrimidines with high purity.

This approach suggests that the 2-chloro substituent can be introduced early in the synthesis, and the methyl group at position 7 can be incorporated via starting materials or post-synthetic modification.

Preparation of Stock Solutions and Formulations

The compound’s preparation for experimental or pharmaceutical use involves precise solution preparation, which is critical for reproducibility and efficacy in biological assays:

Stock Solution Preparation for this compound 1 mg 5 mg 10 mg
1 mM solution volume (mL) 5.4157 27.0783 54.1565
5 mM solution volume (mL) 1.0831 5.4157 10.8313
10 mM solution volume (mL) 0.5416 2.7078 5.4157
  • Solvents : DMSO is commonly used to prepare master stock solutions due to its excellent solvating properties.
  • In Vivo Formulations : The master solution is diluted with PEG300, Tween 80, and water or corn oil sequentially, ensuring clarity at each step by mixing and, if necessary, using physical aids like vortexing or ultrasound.

Research Findings Related to Synthesis and Application

  • Chemical Characterization : Synthesized compounds are characterized by techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), ensuring structural confirmation and purity.
  • Biological Relevance : Derivatives of thieno[3,2-D]pyrimidines, including chlorinated and methylated variants, have been studied for their biological activity, notably as anthelmintics against parasites like whipworm. The preparation methods directly influence the compound's bioactivity by affecting purity and substitution patterns.

Notes on Practical Considerations

  • Order of Solvent Addition : When preparing formulations, solvents must be added in a specific order to maintain solution clarity and stability.
  • Use of Physical Methods : Vortexing, ultrasound, or gentle heating may be necessary to fully dissolve the compound during preparation.
  • Batch Variability : Solubility and stability may vary between batches, requiring adjustment of solvent volumes and concentrations.

Summary Table of Preparation Considerations

Aspect Details
Core Synthesis Cyclization of thiophene and pyrimidine precursors
Chlorination Targeted at position 2 using chlorinating agents
Methylation Introduced via alkylation or methyl-substituted precursors
Solvent for Stock Solution DMSO
In Vivo Formulation Sequential addition of PEG300, Tween 80, water or corn oil
Purification Method Flash column chromatography
Characterization Techniques NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-methylthieno[3,2-D]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted thieno[3,2-D]pyrimidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 2-Chloro-7-methylthieno[3,2-D]pyrimidine is in the development of anticancer agents. It has been studied as a potential dual inhibitor of the mTOR/PI3K pathways, which are crucial in cancer cell proliferation and survival. For instance, GDC-0980, a compound derived from this thienopyrimidine structure, has shown efficacy in various xenograft models, including prostate and breast cancer models, indicating its potential as a therapeutic agent against these malignancies .

Enzyme Inhibition
The compound has demonstrated promise as an enzyme inhibitor. Research indicates that derivatives of thieno[3,2-D]pyrimidines can inhibit specific enzymes such as COX-2, which plays a role in inflammatory processes and cancer progression. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting that these compounds could serve as lead molecules for developing new anti-inflammatory medications .

Biological Research

Biological Interactions
In biological research, this compound is investigated for its interactions with biological macromolecules. Studies have shown that it can affect the activity of various receptors and enzymes involved in critical cellular processes. For example, compounds based on this structure have been evaluated for their ability to inhibit VEGFR-2 tyrosine kinase activity, which is essential for angiogenesis in tumors .

Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of thieno[3,2-D]pyrimidines is vital for optimizing their biological activity. Research has focused on modifying substituents on the thienopyrimidine core to enhance potency against specific targets while minimizing off-target effects. This approach has led to the identification of several promising analogs with improved pharmacological profiles .

Industrial Applications

Material Science
Beyond medicinal applications, this compound is explored in material science for developing new polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in conductive materials and organic electronics. Researchers are investigating how modifications to the thienopyrimidine structure can lead to materials with enhanced conductivity and stability under various environmental conditions.

Case Studies and Research Findings

Study Focus Findings
GDC-0980 DevelopmentCancer TherapeuticsDemonstrated significant tumor growth inhibition in xenograft models at doses as low as 1 mg/kg .
COX-2 Inhibition StudyAnti-inflammatory ActivityCompounds showed IC50 values around 0.04 μmol comparable to celecoxib; effective in reducing inflammation markers .
VEGFR-2 InhibitionAngiogenesisCompounds exhibited low IC50 values (150–199 nM) against VEGFR-2; inhibited proliferation of endothelial cells .
Material Science ResearchConductive PolymersExplored the use of thienopyrimidine derivatives in developing new organic semiconductors with enhanced properties.

Mechanism of Action

The mechanism by which 2-Chloro-7-methylthieno[3,2-D]pyrimidine exerts its effects depends on its specific application. For example, in anticancer research, it may interact with cellular targets such as DNA or proteins, leading to the inhibition of cancer cell growth. The molecular pathways involved can include apoptosis induction, cell cycle arrest, and inhibition of specific enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and functional differences between 2-Chloro-7-methylthieno[3,2-d]pyrimidine and its closest analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Similarity Score Key Applications
2-Chloro-7-methyl-4-morpholinylthieno[3,2-d]pyrimidine 35265-88-4 C11H12ClN3OS 269.75 Cl (2), Me (7), Morpholine (4) - Kinase inhibitors, Drug intermediates
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine 35265-83-9 C7H4Cl2N2S 219.09 Cl (2,4), Me (7) 0.90 Reactive intermediates
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine 147972-27-8 C7H3ClF3N2S 239.62 Cl (4), CF3 (2) 0.78 Agrochemical research
2-Chlorothieno[3,2-d]pyrimidine 1119280-68-0 C6H3ClN2S 170.62 Cl (2) 0.68 Base structure for derivatization

Pharmacological and Industrial Relevance

  • 2-Chloro-7-methyl-4-morpholinylthieno[3,2-d]pyrimidine: Used as a key intermediate in kinase inhibitor development. The morpholine group enhances binding affinity to ATP pockets in kinases, as demonstrated in preclinical studies .
  • 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine: Serves as a precursor for synthesizing pyridothienopyrimidines and triazolopyridothienopyrimidines, which exhibit antitumor activity .
  • 2-Chlorothieno[3,2-d]pyrimidine: Lacks the methyl and morpholine groups, limiting its direct applications but serving as a scaffold for further functionalization .

Biological Activity

2-Chloro-7-methylthieno[3,2-D]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

This compound features a thieno-pyrimidine structure that contributes to its diverse biological activities. The presence of chlorine and methyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Tubulin Polymerization Inhibition : Compounds with similar structures have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for the development of anticancer agents targeting microtubule dynamics .
  • VEGFR-2 Inhibition : Studies have demonstrated that derivatives of thieno[3,2-D]pyrimidine can effectively inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in angiogenesis associated with tumor growth. For instance, compounds related to this class showed IC50 values ranging from 150–199 nM against VEGFR-2, indicating strong inhibitory effects on endothelial cell proliferation stimulated by VEGF .

2. Antiviral Activity

The compound has also been evaluated for antiviral properties. It is suggested that thieno-pyrimidine derivatives may enhance the antiviral interferon response by inhibiting pyrimidine biosynthesis pathways. This mechanism could be leveraged for developing antiviral therapies against various viral infections .

3. Other Biological Activities

In addition to anticancer and antiviral effects, this compound has shown promise in other areas:

  • Inhibition of Protein Kinases : The compound is noted for its ability to inhibit specific protein kinases involved in cancer progression and metastasis. For example, Axl receptor tyrosine kinase inhibition has been linked to reduced tumor growth and improved therapeutic outcomes in preclinical models .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cells (MDA-MB-231). Results indicated a dose-dependent reduction in cell viability and migration, suggesting potential use as an anticancer agent.

Concentration (µM)Cell Viability (%)Migration (%)
0.58070
16050
53020

Case Study 2: VEGFR-2 Inhibition

In another investigation focusing on VEGFR-2 inhibition, compounds derived from thieno[3,2-D]pyrimidine were tested on human umbilical vein endothelial cells (HUVECs). The results demonstrated significant inhibition of cell proliferation at low concentrations.

CompoundIC50 (nM)Proliferation Inhibition (%)
Compound A18075
Compound B15080
Compound C19970

Q & A

Q. What are the standard synthetic protocols for 2-Chloro-7-methylthieno[3,2-d]pyrimidine?

The synthesis typically involves chlorination of a thieno[3,2-d]pyrimidine precursor using POCl₃ under reflux conditions. For example, 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine is synthesized by reacting the parent compound with POCl₃ at 80–85°C for 3–4 hours. Subsequent coupling with amines (e.g., trans-cinnamylamine) in dimethylformamide (DMF) with triethylamine as a base yields derivatives . Purification involves column chromatography, and purity is validated via LCMS (≥95%) .

Q. What characterization techniques are critical for confirming structure and purity?

Key methods include:

  • Melting point analysis : e.g., mp 124–125°C for 4-Chloro-7-methylthieno[3,2-d]pyrimidine derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring structure .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation .
  • LCMS : To assess purity (e.g., Agilent 6100 LCMS system) .

Q. How is preliminary biological screening conducted for this compound class?

Initial screening often evaluates:

  • Cholinesterase inhibition : Using Ellman’s method with acetylthiocholine (ATChI) as a substrate for AChE/BuChE inhibition (IC₅₀ values measured) .
  • Antiamyloid activity : Thioflavin-T fluorescence assays to monitor Aβ40/Aβ42 aggregation inhibition .
  • Metal chelation : Colorimetric assays (e.g., Fe(II) chelation at 562 nm) to assess redox-modulating properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Catalyst selection : DIPEA (N,N-diisopropylethylamine) enhances coupling efficiency in SNAr reactions with amines .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) improve solubility of intermediates .
  • Temperature control : Reflux at 150–155°C for 3–4 hours ensures complete chlorination while minimizing side products .

Q. How do structural modifications influence multi-target efficacy (e.g., Aβ aggregation vs. cholinesterase inhibition)?

  • Substituent effects :
    • C4-position : Benzylamine derivatives (e.g., compound 8h ) show potent Aβ40 inhibition (IC₅₀ = 900 nM) but weaker cholinesterase activity .
    • C2-position : Bulky groups (e.g., isopropyl in 9h ) enhance AChE/BuChE inhibition (IC₅₀ = 6.6 μM and 100 nM, respectively) but reduce Aβ affinity .
  • Methodological approach : Use structure-activity relationship (SAR) studies with systematic variation of substituents and in vitro assays to balance multi-target potency .

Table 1 : Selected Derivatives and Multi-Target Activities

CompoundAβ40 IC₅₀ (μM)AChE IC₅₀ (μM)Fe(II) Chelation (%)
8h 0.9>10N/A
8e 6.16.622–37
10b 7.2>1037

Q. How can contradictory data in biological assays (e.g., high Aβ inhibition but low cholinesterase activity) be resolved?

  • Mechanistic studies : Use TEM to visualize Aβ fibril morphology changes and confirm aggregation inhibition .
  • Dose-response analysis : Test compounds at varying concentrations (e.g., 1 nM–100 μM) to identify non-linear effects .
  • Computational modeling : Molecular docking (e.g., Discovery Studio) to predict binding modes to AChE (PDB: 1B41) versus Aβ (PDB: 2LMN) and rationalize selectivity .

Q. What strategies are effective for enhancing blood-brain barrier (BBB) penetration in neuroactive derivatives?

  • Lipophilicity optimization : LogP values <3 improve BBB permeability; introduce halogen or methyl groups to balance solubility .
  • Pro-drug approaches : Esterification of polar groups (e.g., carboxylates) to increase passive diffusion .

Q. How can metal-chelating properties be leveraged for dual-action therapeutics in neurodegenerative diseases?

  • Chelator design : Incorporate hydroxyl or amine groups (e.g., compound 10b ) to bind Fe(II)/Cu(II), reducing oxidative stress while inhibiting Aβ .
  • Validation : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal-ion binding capacity .

Methodological Considerations

Q. What analytical methods address purity challenges in final compounds?

  • HPLC-DAD : Dual wavelength detection (e.g., 254 nm and 280 nm) to identify UV-active impurities .
  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

Q. How are stability issues (e.g., hydrolysis of chloro-substituents) managed during storage?

  • Storage conditions : Keep compounds desiccated at –20°C in amber vials to prevent light/ moisture degradation .
  • Stability assays : Monitor via 1^1H NMR at intervals (e.g., 0, 3, 6 months) to detect decomposition .

Emerging Research Directions

Q. Can thieno[3,2-d]pyrimidine derivatives be repurposed for cancer therapy (e.g., kinase inhibition)?

  • CHK1 inhibitors : Derivatives with 2,4-disubstituted thieno[3,2-d]pyrimidine scaffolds show nanomolar activity in cell-cycle checkpoint studies .
  • mTOR inhibitors : Fluoromethyl substitutions at C-6 enhance kinase domain interactions (e.g., IC₅₀ < 50 nM) .

Q. What computational tools predict off-target interactions for safety profiling?

  • SwissADME : Estimates pharmacokinetic properties (e.g., BBB score, CYP inhibition) .
  • Molecular dynamics simulations : Assess binding stability to non-target proteins (e.g., serum albumin) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-methylthieno[3,2-D]pyrimidine
Reactant of Route 2
2-Chloro-7-methylthieno[3,2-D]pyrimidine

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